
4-Cyano-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-5-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a cyano group (–CN) at the 4-position and a trifluoromethyl-substituted phenyl group at the 5-position of the pyrimidine ring The trifluoromethyl group (–CF₃) is known for its strong electron-withdrawing properties, which can significantly influence the chemical and biological properties of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-(3-(trifluoromethyl)phenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.
Another method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . This reaction can be carried out under acidic or basic conditions, depending on the specific reagents and desired products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-5-(3-(trifluoromethyl)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents for these reactions include halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Cyano-5-(3-(trifluoromethyl)phenyl)pyrimidine has a wide range of scientific research applications, including:
Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Industry: It is used in the production of functional materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Cyano-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it has been shown to inhibit the activity of ubiquitin-specific protease 7 (USP7), which plays a role in the regulation of protein degradation and cellular homeostasis . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparación Con Compuestos Similares
4-Cyano-5-(3-(trifluoromethyl)phenyl)pyrimidine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Cyanopyridones: These compounds are potent inhibitors of specific enzymes and have applications in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its strong electron-withdrawing trifluoromethyl group and cyano group contribute to its high reactivity and selectivity in various applications.
Propiedades
Fórmula molecular |
C12H6F3N3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)9-3-1-2-8(4-9)10-6-17-7-18-11(10)5-16/h1-4,6-7H |
Clave InChI |
HHPYSPAIWDZOTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CN=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


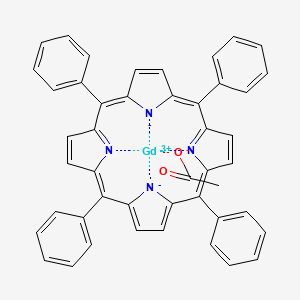

![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
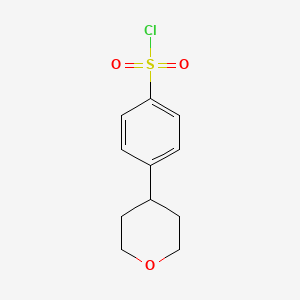

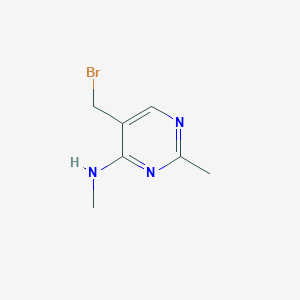
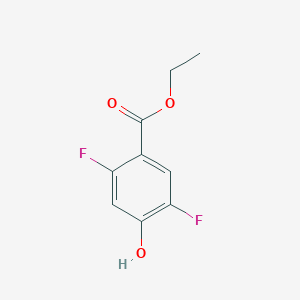
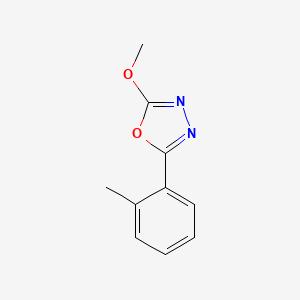

![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
